N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide typically involves the acylation of 4-hydroxy-2-quinolone derivatives. One common method includes the reaction of 4-hydroxy-2-quinolone with dodecanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinolinone derivative, while reduction of the carbonyl groups would produce a dihydroxyquinoline derivative .
Scientific Research Applications
N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit prolyl hydroxylases, stabilizing hypoxia-inducible factors and affecting gene expression related to oxygen homeostasis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)hexadecanamide
- N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide
- 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide
Uniqueness
N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide is unique due to its specific structural features, such as the dodecanamide side chain, which may confer distinct biological activities and physicochemical properties compared to its analogs .
Properties
CAS No. |
184536-32-1 |
---|---|
Molecular Formula |
C21H30N2O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)dodecanamide |
InChI |
InChI=1S/C21H30N2O3/c1-2-3-4-5-6-7-8-9-10-15-18(24)23-19-20(25)16-13-11-12-14-17(16)22-21(19)26/h11-14H,2-10,15H2,1H3,(H,23,24)(H2,22,25,26) |
InChI Key |
BXXOCUOSGNSMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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